molecular formula C6H13ClFNO2S B1485288 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2098110-27-9

4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride

Cat. No. B1485288
CAS RN: 2098110-27-9
M. Wt: 217.69 g/mol
InChI Key: FYFSSWRCUYZRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-AMF-1,1-D, is a novel fluorinated aminomethyl thioether derivative. It has recently been developed as a potential therapeutic agent for a variety of diseases, including cancer and inflammation. 4-AMF-1,1-D has been shown to have a number of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, 4-AMF-1,1-D has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.

Scientific Research Applications

4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential use in the treatment of a variety of diseases, including cancer and inflammation. In particular, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential anti-tumor and anti-angiogenic activities. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has also been studied for its potential anti-bacterial, anti-fungal, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to have a number of biochemical and physiological effects. In particular, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the growth of cancer cells and to induce apoptosis.

Advantages And Limitations For Lab Experiments

The use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and can be synthesized in a short amount of time. Secondly, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has a number of potential applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments. For example, it is not yet fully understood how 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride works and further research is needed to elucidate its mechanism of action. In addition, the effects of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride on humans have not yet been studied and further research is needed to determine its safety and efficacy.

Future Directions

The potential applications of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride are numerous and further research is needed to explore its full potential. Future research should focus on elucidating the mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride and determining its safety and efficacy in humans. In addition, further research should focus on exploring the potential anti-tumor, anti-angiogenic, anti-bacterial, anti-fungal, and anti-viral properties of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride. Finally, the potential of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride as an adjuvant therapy for other diseases, such as autoimmune and cardiovascular diseases, should be explored.

properties

IUPAC Name

(4-fluoro-1,1-dioxothian-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFSSWRCUYZRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
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4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
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4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
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4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 5
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 6
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride

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